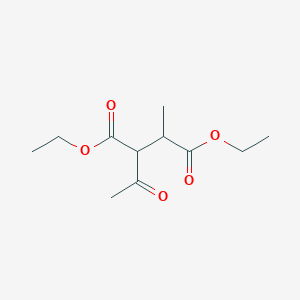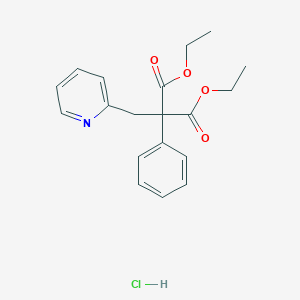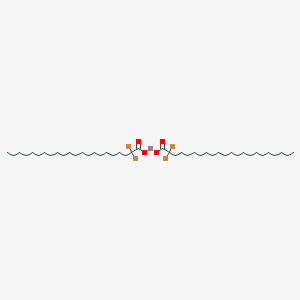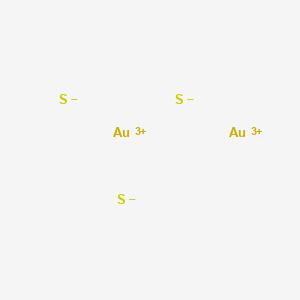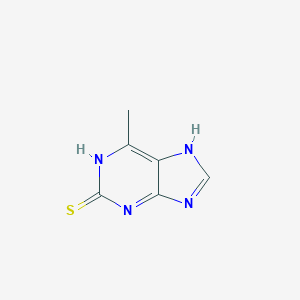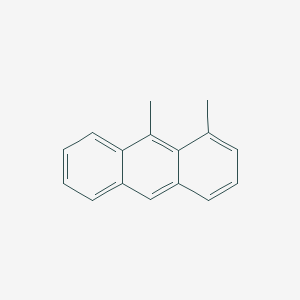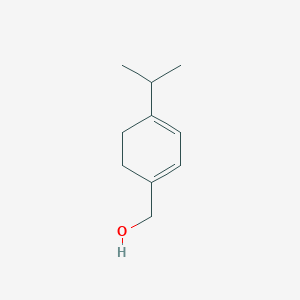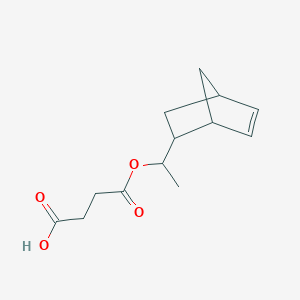
Felogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felogen is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is similar in structure to other compounds used in research, such as tamoxifen and raloxifene. Felogen has been shown to have unique properties that make it a promising tool for studying various biological processes.
Wirkmechanismus
Felogen works by binding to specific proteins in cells, which then activate or inhibit gene expression. The exact mechanism of action of Felogen is not fully understood, but it is thought to involve interactions with various signaling pathways in cells.
Biochemische Und Physiologische Effekte
Felogen has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune response. Felogen has also been shown to have neuroprotective effects, as well as effects on bone metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Felogen in lab experiments is its specificity. It can be used to target specific genes or pathways, allowing researchers to study the effects of these targets in isolation. However, Felogen also has some limitations. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Zukünftige Richtungen
There are many potential future directions for research on Felogen. One area of interest is in the study of epigenetics, where Felogen could be used to study the effects of specific epigenetic modifications on gene expression. Felogen could also be used in the development of new cancer therapies, as well as in the study of other diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the development of new Felogen derivatives with improved properties for use in scientific research.
Synthesemethoden
Felogen is synthesized using a multi-step process that involves several chemical reactions. The starting material for the synthesis is a compound called 3,4-dihydroxybenzaldehyde, which is reacted with other chemicals to produce the final product. The synthesis of Felogen is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Felogen has a wide range of potential applications in scientific research. One of the primary uses of Felogen is in the study of gene function. It can be used to activate or inhibit specific genes in cells, allowing researchers to study the effects of these genes on various biological processes. Felogen has also been used in the study of cancer, where it has been shown to have anti-tumor properties.
Eigenschaften
CAS-Nummer |
1145-36-4 |
|---|---|
Produktname |
Felogen |
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
4-[1-(2-bicyclo[2.2.1]hept-5-enyl)ethoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H18O4/c1-8(17-13(16)5-4-12(14)15)11-7-9-2-3-10(11)6-9/h2-3,8-11H,4-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
HIUMFNMYQBSPRN-UHFFFAOYSA-N |
SMILES |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C1CC2CC1C=C2)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



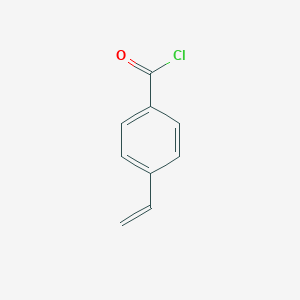
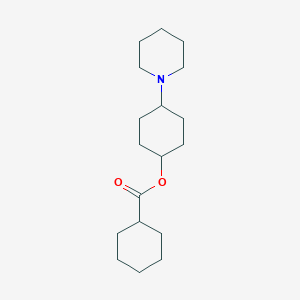
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B75611.png)
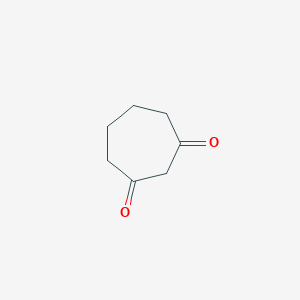
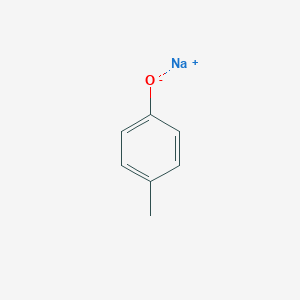
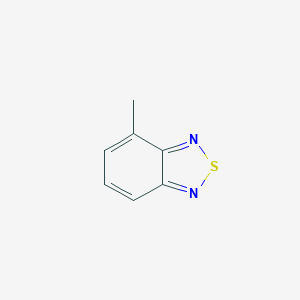
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
